molecular formula C13H18O2Se B12565001 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran CAS No. 165532-26-3

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran

Cat. No.: B12565001
CAS No.: 165532-26-3
M. Wt: 285.25 g/mol
InChI Key: LKLIODOUFMGUDP-STQMWFEESA-N
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Description

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their versatility in organic synthesis and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran typically involves the reaction of a suitable pyran derivative with phenylselenium reagents. One common method is the reaction of 3beta-methoxytetrahydro-2H-pyran with phenylselenomethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The phenylselenomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to act as an antioxidant. It can interact with various molecular targets, including enzymes and cellular components, to modulate oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: Shares a similar structural motif but lacks the selenium atom.

    Selenomethionine: Another organoselenium compound with different biological activities.

Uniqueness

2beta-(Phenylselenomethyl)-3beta-methoxytetrahydro-2H-pyran is unique due to its specific combination of a pyran ring with a phenylselenomethyl group

Properties

CAS No.

165532-26-3

Molecular Formula

C13H18O2Se

Molecular Weight

285.25 g/mol

IUPAC Name

(2R,3S)-3-methoxy-2-(phenylselanylmethyl)oxane

InChI

InChI=1S/C13H18O2Se/c1-14-12-8-5-9-15-13(12)10-16-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3/t12-,13-/m0/s1

InChI Key

LKLIODOUFMGUDP-STQMWFEESA-N

Isomeric SMILES

CO[C@H]1CCCO[C@H]1C[Se]C2=CC=CC=C2

Canonical SMILES

COC1CCCOC1C[Se]C2=CC=CC=C2

Origin of Product

United States

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